4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. This compound is notable for its unique structure, which includes a dioxaborolane ring and a trifluoroethyl group attached to a phenyl ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium or copper catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or alcohols
Reduction: Formation of boranes
Substitution: Suzuki-Miyaura cross-coupling reactions with halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium or copper catalysts, base (e.g., potassium carbonate), and solvents like THF or DCM
Major Products
Oxidation: Boronic acids or alcohols
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Biology: Utilized in the synthesis of biologically active molecules
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the boronate group to a metal catalyst
Reductive elimination: Formation of the desired product and regeneration of the catalyst
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid
- Pinacolborane
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-6-10(8-11)9-14(16,17)18/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTHSASWMUDOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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